Docosapentaenoic acid-d5
Description
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+/i1D3,2D2 |
InChI Key |
YUFFSWGQGVEMMI-HRBUJVNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosapentaenoic Acid-d5 can be synthesized through the hydrogenation of docosapentaenoic acid using deuterium gas. This process involves the replacement of hydrogen atoms with deuterium atoms at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of docosapentaenoic acid from natural sources such as fish oils, followed by deuterium exchange reactions. The extracted docosapentaenoic acid is subjected to deuterium gas under controlled conditions to achieve the desired deuteration .
Chemical Reactions Analysis
Types of Reactions
Docosapentaenoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve the presence of a catalyst such as a metal oxide.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biomedical Research
DPA-d5 is increasingly utilized in biomedical research to study lipid metabolism and inflammatory processes. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand the physiological roles of docosapentaenoic acid derivatives.
1.1. Lipid Mediator Studies
DPA-d5 serves as a valuable tool in lipidomic studies to analyze the production of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation. A study demonstrated that supplementation with DPA increased levels of resolvin D5 (RvD5) and maresin-1 (MaR1), highlighting its role in modulating lipid mediator profiles in humans .
Table 1: Effects of DPA-d5 Supplementation on Lipid Mediators
| Mediator | Change Observed | Study Reference |
|---|---|---|
| Resolvin D5 | Increased | |
| Maresin-1 | Increased | |
| 15-keto-PG E2 | Increased |
1.2. Inflammatory Response and Resolution
Research shows that DPA-derived SPMs exhibit potent anti-inflammatory properties, which can be harnessed for therapeutic purposes. For instance, resolvins derived from DPA have been shown to reduce neutrophil recruitment during inflammation, thus promoting resolution .
Clinical Applications
DPA-d5's applications extend into clinical settings, particularly in understanding metabolic disorders and developmental issues.
2.1. Intrauterine Growth Restriction
A stable isotope study involving infants with intrauterine growth restriction (IUGR) revealed impaired formation of docosahexaenoic acid from DPA precursors. The findings indicated a significant reduction in the conversion efficiency of DPA to DHA in IUGR infants compared to controls . This suggests potential dietary interventions using DPA to support DHA synthesis in at-risk populations.
Table 2: DHA Formation in IUGR vs Control Infants
| Group | d5-DHA Formation (µmol/L) | Statistical Significance |
|---|---|---|
| IUGR | Lower | p < 0.05 |
| Gestational Age Match | Higher | p < 0.05 |
| Birth Weight Match | Higher | p < 0.05 |
Nutritional Studies
DPA-d5 is also explored in nutritional research, particularly regarding its dietary sources and health benefits.
3.1. Dietary Impact on Lipid Profiles
Studies have shown that dietary intake of DPA influences plasma phospholipid profiles and overall lipid metabolism. For example, a study on free-ranging brown bears indicated significant shifts in n-3 long-chain polyunsaturated fatty acids during different seasons, emphasizing the role of dietary sources rich in DPA .
Future Directions and Research Opportunities
The applications of docosapentaenoic acid-d5 are still being explored, with ongoing research focusing on its potential benefits in various health conditions such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.
Mechanism of Action
Docosapentaenoic Acid-d5 exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of specialized pro-resolving mediators, which are compounds that help resolve inflammation. These mediators act on specific G-protein-coupled receptors to exert their anti-inflammatory effects . Additionally, this compound is involved in the regulation of lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Eicosapentaenoic Acid-d5 (EPA-d5)
- Structural Differences : EPA-d5 has a 20-carbon chain (20:5n-3) compared to DPA-d5’s 22-carbon chain (22:5n-3). EPA-d5 is deuterated at five positions, similar to DPA-d5, but lacks two methylene groups .
- Analytical Applications : Both are used as internal standards in lipidomics. However, EPA-d5 is typically employed for quantifying EPA and its metabolites, while DPA-d5 targets DPA and related intermediates. Recovery rates for EPA-d5 in negative ionization mode range up to 35%, comparable to DPA-d5 .
- Biological Relevance : EPA is a precursor to DPA in the omega-3 biosynthetic pathway. While EPA is associated with anti-inflammatory effects, DPA demonstrates unique bioactivities, such as enhanced endothelial cell migration and neural health improvements .
Docosahexaenoic Acid-d5 (DHA-d5)
- Structural Differences : DHA-d5 has six double bonds (22:6n-3) versus five in DPA-d3. The additional double bond in DHA reduces conformational flexibility and increases membrane fluidity .
- Analytical Applications : DHA-d5 methyl ester is widely used in neuroinflammatory studies for LC-MS quantification. Its recovery in desorption solutions (positive mode) shows up to 34% variability, mirroring trends observed for DPA-d5 .
- Biological Relevance : DHA is critical for brain function, whereas DPA serves as a reservoir for EPA and DHA in humans. Clinical trials suggest DPA supplementation elevates plasma EPA and DHA levels, indicating interconversion .
Functional and Analytical Performance Comparison
Recovery and Stability in Analytical Workflows
*N/A: Not applicable due to ionization mode preferences.
DPA-d5 and EPA-d5 exhibit comparable recovery rates in negative ionization mode (~35%), while DHA-d5 is optimized for positive mode analyses. Instrumental stability, monitored via periodic quality controls (InstQCs), confirms minimal batch-to-batch variability for all three compounds .
Biological Activity
Docosapentaenoic acid-d5 (DPA-d5) is a stable isotopic form of the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA). This compound has garnered attention due to its potential biological activities, particularly in inflammation resolution and lipid metabolism. This article presents a comprehensive overview of the biological activity of DPA-d5, supported by research findings, data tables, and case studies.
Overview of this compound
DPA is an elongated metabolite of eicosapentaenoic acid (EPA) and serves as an intermediary between EPA and docosahexaenoic acid (DHA). The biological effects of DPA, including its role in lipid mediator synthesis, have been less studied compared to EPA and DHA. However, recent research indicates that DPA-d5 has unique properties that contribute to its biological activity.
Anti-inflammatory Properties
DPA-d5 has been shown to produce specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation. Research indicates that DPA can be metabolized by lipoxygenase enzymes to generate various SPMs, including resolvins and protectins. These mediators are involved in reducing neutrophil recruitment and enhancing macrophage phagocytosis, thereby promoting the resolution of inflammation .
Table 1: Key Specialized Pro-resolving Mediators Derived from DPA
| Mediator | Source | Biological Activity |
|---|---|---|
| RvD5 | DPA | Reduces neutrophil recruitment |
| PD1 | DPA | Enhances macrophage phagocytosis |
| MaR-1 | DPA | Modulates inflammatory responses |
Metabolic Pathways
DPA-d5 undergoes various metabolic transformations in the body. Studies have shown that it can be retro-converted back to EPA but does not efficiently convert to DHA. This retro-conversion process highlights its role as a metabolic intermediary that may influence lipid profiles in tissues .
Table 2: Metabolic Pathways of DPA
| Pathway | Product | Enzyme Involved |
|---|---|---|
| Retro-conversion | EPA | Lipoxygenase |
| Synthesis of SPMs | RvD5, PD1 | Lipoxygenase |
Case Studies and Research Findings
- Dietary Supplementation Study : A double-blind crossover study assessed the effects of DPA supplementation on human lipid mediator profiles. Results indicated that DPA supplementation significantly increased levels of SPMs like RvD5 and MaR-1, demonstrating its unique role in modulating inflammation .
- In Vivo Effects : In animal models, DPA has shown greater efficacy than both EPA and DHA in promoting endothelial cell migration, which is critical for wound healing. Additionally, studies have suggested that DPA may help attenuate age-related cognitive decline by enhancing spatial learning and long-term potentiation .
- Clinical Implications : The potential health benefits associated with DPA-d5 supplementation include improved cardiovascular health through better endothelial function and reduced inflammatory responses. These findings suggest that incorporating DPA into dietary regimens could be beneficial for managing chronic inflammatory conditions .
Q & A
Q. What is the role of docosapentaenoic acid-d5 (DPA-d5) in experimental design for metabolomic studies?
DPA-d5 is primarily used as a deuterated internal standard in lipidomic and metabolomic workflows to quantify endogenous fatty acids. It compensates for matrix effects, extraction efficiency variability, and instrument drift. For example, in serum metabolomics, DPA-d5 is added during sample preparation (e.g., 250 ng/mL in PBS) to normalize measurements of non-deuterated analogs like eicosapentaenoic acid . Its isotopic labeling ensures chromatographic separation from endogenous compounds, enabling precise quantification via LC-MS.
Q. What criteria should guide the selection of DPA-d5 as an internal standard in lipid extraction protocols?
Key criteria include:
- Isotopic purity : Ensures minimal interference from non-deuterated contaminants.
- Structural similarity : Matches the physicochemical properties of target analytes (e.g., chain length, unsaturation).
- Retention time : Must elute near but resolve from endogenous compounds to avoid co-detection artifacts.
- Stability : Resistance to degradation under extraction conditions (e.g., pH, temperature) .
Q. How should researchers handle and store DPA-d5 to ensure experimental reproducibility?
DPA-d5 should be stored at −80°C in inert solvents (e.g., ethanol or methanol) to prevent oxidation. Aliquotting minimizes freeze-thaw cycles. Before use, verify purity via LC-MS and calibrate concentrations using UV-Vis spectroscopy (extinction coefficient: 29,900 M⁻¹cm⁻¹ at 205 nm for conjugated double bonds) .
Advanced Research Questions
Q. How can researchers address discrepancies in DPA-d5 recovery rates during lipid extraction?
Recovery variations (e.g., ±34% in negative ion mode ) arise from matrix effects or solvent incompatibility. Mitigation strategies:
- Multi-standard calibration : Include structurally diverse deuterated standards (e.g., palmitoleic acid-d13, arachidonic acid-d8) to account for analyte-specific losses.
- Solvent optimization : Adjust PBS:organic solvent ratios to improve partitioning efficiency.
- QC injections : Monitor instrument stability with periodic quality controls (e.g., every 10 samples) .
Q. What methodological approaches optimize DPA-d5 extraction protocols for complex biological matrices?
- Solid-phase extraction (SPE) : Use C18 cartridges with 0.1% formic acid in methanol for selective elution.
- Liquid-liquid extraction (LLE) : Employ methyl tert-butyl ether (MTBE):methanol (3:1) to enhance lipid recovery.
- Matrix-matched calibration : Spike DPA-d5 into blank matrix (e.g., plasma) to construct calibration curves that reflect endogenous interference .
Q. How can cross-validation with alternative deuterated standards improve data reliability in DPA-d5 studies?
Cross-validate using co-eluting standards (e.g., docosahexaenoic acid-d3) to detect ion suppression/enhancement. For example, if DPA-d5 recovery deviates >20% from parallel standards, re-optimize ionization parameters (e.g., ESI voltage, gas flow) or apply post-column infusion to identify matrix effects .
Q. Which statistical methods are recommended for normalizing data using DPA-d5 as an internal standard?
Use robust regression (e.g., Theil-Sen estimator) to fit calibration curves, minimizing outlier influence. For high-throughput studies, apply batch correction algorithms (e.g., ComBat) to adjust for inter-run variability. Validate normalization via coefficient of variation (CV) analysis; acceptable intra-batch CV is <15% .
Q. What are the implications of isotopic impurity in DPA-d5 on targeted lipidomic results?
Isotopic impurities (e.g., non-deuterated DPA) can inflate background signals, leading to false-positive quantitation. Mitigate by:
Q. How does DPA-d5 stability vary under different experimental conditions, and how can degradation be monitored?
DPA-d5 degrades in oxidative environments (e.g., room temperature, light exposure). Monitor via:
- Accelerated stability tests : Incubate at 40°C for 24 hours and compare degradation products (e.g., hydroperoxides) using LC-MS/MS.
- Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) in extraction buffers.
- Time-course studies : Measure recovery rates at 0, 6, 12, and 24 hours post-reconstitution .
Q. What comparative advantages does DPA-d5 offer over other deuterated fatty acids in longitudinal studies?
DPA-d5’s five double bonds provide unique fragmentation patterns in MS/MS, enhancing specificity in complex matrices. Unlike shorter-chain analogs (e.g., palmitic acid-d3), its longer retention time reduces co-elution with early-eluting metabolites. However, its lower solubility in aqueous buffers necessitates solvent optimization .
Methodological Frameworks
- Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure lipidomic studies. Example: "In human serum (P), does the use of DPA-d5 (I) compared to non-deuterated standards (C) improve quantification accuracy (O) over 6-month storage (T)?" .
- Data Contradiction Analysis : Use Bradford-Hill criteria (e.g., consistency, temporality) to assess causality when DPA-d5-normalized results conflict with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
